3-Phenyloxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyloxolane-2,4-dione is an organic compound characterized by a five-membered ring structure containing both oxygen and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyloxolane-2,4-dione typically involves the cyclization of 1,4-dicarbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . This reaction is often carried out under acidic conditions, using catalysts such as trifluoroacetic acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyloxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Phenyloxolane-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Phenyloxolane-2,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry .
Comparison with Similar Compounds
- 3-Phenyloxolane-2,5-dione
- 3-Methyl-3-phenyloxolane-2,5-dione
- 1,3-Dioxolane, 2-phenyl-
Comparison: 3-Phenyloxolane-2,4-dione is unique due to its specific ring structure and the position of the carbonyl groups. Compared to 3-Phenyloxolane-2,5-dione, it has different reactivity and stability profiles.
Properties
CAS No. |
110680-30-3 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-phenyloxolane-2,4-dione |
InChI |
InChI=1S/C10H8O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI Key |
JETFVQZDWFGIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.